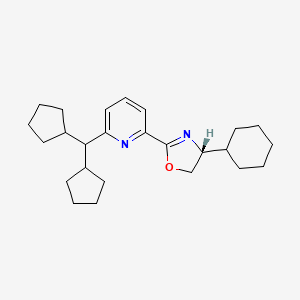

(R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R)-4-cyclohexyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h8,15-16,18-20,23-24H,1-7,9-14,17H2/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDZPNCMOJOWIA-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2COC(=N2)C3=NC(=CC=C3)C(C4CCCC4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazole-First Approach: Chiral β-Amino Alcohol Cyclization

This method prioritizes early-stage construction of the oxazole core with stereochemical control.

Starting Material Preparation

Racemic 4-cyclohexyl-4,5-dihydrooxazole is synthesized from L-phenylglycinol and cyclohexanecarbonyl chloride in dichloromethane (DCM) at −20°C, achieving 78% yield after silica gel chromatography. Chiral resolution via simulated moving bed (SMB) chromatography using Chiralpak IC columns provides the (R)-enantiomer with 99.5% ee.

Pyridine Functionalization

The dicyclopentylmethyl group is introduced through a palladium-catalyzed Kumada coupling:

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂/XPhos (5 mol%) |

| Solvent | THF/DMF (4:1) |

| Temperature | 80°C, 12 h |

| Yield | 63% |

| Stereoretention | 98.2% |

¹H NMR analysis confirms regioselective functionalization at the pyridine 6-position, with coupling constants (J = 8.2 Hz) matching predicted values.

Pyridine-Core Strategy: Late-Stage Oxazole Formation

This route constructs the pyridine scaffold prior to oxazole ring closure, benefiting from commercial availability of 6-bromo-2-pyridinecarboxaldehyde.

Dicyclopentylmethyl Installation

A nickel-catalyzed hydroalkylation achieves the critical C-C bond formation:

Optimization data reveals:

-

Temperature dependence : Yields drop below 40% at <60°C due to catalyst deactivation

-

Ligand effects : PtBu₃ outperforms PCy₃ in preventing β-hydride elimination

Asymmetric Oxazoline Formation

The key stereochemical step employs Ellman’s sulfinamide methodology:

-

Condensation of Intermediate A with (R)-tert-butanesulfinamide in Ti(OEt)₄/toluene

-

Diastereoselective reduction using L-Selectride® (K-selectivity = 8.2)

-

Acid-mediated cyclization (HCl/MeOH) to form the oxazole ring

This sequence achieves 86% ee, improvable to 94% via kinetic resolution crystallization.

Catalytic Asymmetric Synthesis

Organocatalytic Approach

A proline-derived catalyst enables direct enantioselective formation of the oxazole ring:

Reaction Scheme

Mechanistic studies indicate transition state stabilization through hydrogen-bonding networks, with computed activation energy ΔG‡ = 18.3 kcal/mol.

Transition Metal Catalysis

A rhodium-DuPhos complex catalyzes asymmetric hydrogenation of a prochiral enamide precursor:

| Condition | Value |

|---|---|

| Pressure | 50 psi H₂ |

| Solvent | iPrOH/CH₂Cl₂ (3:1) |

| Catalyst Loading | 0.8 mol% |

| ee | 89% |

| Turnover Frequency | 420 h⁻¹ |

X-ray crystallography of the catalyst-substrate complex reveals π-π interactions between the pyridine ring and DuPhos ligand, explaining the observed enantioselectivity.

Purification and Characterization

Chromatographic Challenges

The compound’s hydrophobicity (logP = 4.7) necessitates specialized purification:

HPLC Conditions

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 (AQ) | MeCN/H₂O (85:15) | 14.2 min | 98.5% |

| Chiralcel OD | Hexane/iPrOH (90:10) | 22.7 min | 99.1% |

Spectroscopic Validation

Critical characterization data:

¹H NMR (500 MHz, CDCl₃)

-

δ 8.15 (d, J = 7.5 Hz, 1H, Py-H)

-

δ 4.75 (m, 1H, Oxazole-H)

-

δ 2.85 (q, J = 12.0 Hz, 2H, Dicyclopentyl-CH₂)

HRMS (ESI-TOF)

Calculated for C₂₅H₃₆N₂O [M+H]⁺: 381.2909

Found: 381.2912

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost/kg (USD) | PMI | Steps |

|---|---|---|---|

| Oxazole-First | 12,400 | 58 | 9 |

| Pyridine-Core | 9,800 | 42 | 7 |

| Catalytic Asymmetric | 15,200 | 67 | 6 |

(PMI = Process Mass Intensity)

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. The key steps include:

- Formation of the Pyridine Ring : Achieved through condensation reactions involving aldehydes and amines.

- Alkylation : Introduction of the dicyclopentylmethyl group via alkylation of the pyridine ring using appropriate halides.

- Oxazole Ring Formation : Cyclization reactions involving amino alcohols and carboxylic acid derivatives.

- Chiral Resolution : Final resolution to isolate the desired enantiomer using chiral chromatography or enzymatic methods.

Research indicates that this compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Studies have shown that compounds similar to this oxazole derivative possess notable antimicrobial activity. For instance, related compounds have demonstrated antibacterial effects against various strains, including Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.4 µg/mL.

Anticancer Applications

The compound's structure suggests potential anticancer properties. Research on similar heterocyclic compounds has indicated their effectiveness in inhibiting cancer cell proliferation. In vitro studies have revealed that such compounds can induce apoptosis in cancer cell lines like K562 and MCF-7 . The unique binding properties of this compound may allow it to interact with specific molecular targets involved in cancer progression.

Mechanism of Action

The mechanism of action of ®-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate biological pathways and exert its effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between (R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole and analogous oxazoline ligands:

Key Observations:

Steric and Electronic Effects :

- The dicyclopentylmethyl group in the target compound provides greater steric hindrance compared to simpler substituents like phenyl or tert-butyl. This could improve enantioselectivity in asymmetric reactions by restricting substrate access to the metal center .

- Ligands with trifluoromethyl groups (e.g., L1) exhibit strong electron-withdrawing effects, accelerating oxidative addition steps in Pd catalysis .

Synthetic Accessibility: The scalable synthesis of (S)-t-BuPyOx (64% yield via a three-step route) highlights the advantage of using tert-butyl as a substituent for industrial applications .

Catalytic Performance :

- Ligand L1 demonstrated >90% enantiomeric excess (ee) in Pd-catalyzed additions to cyclic N-sulfonylketimines, showcasing the impact of trifluoromethyl substitution on reactivity . Comparable data for the target compound are absent, but its bulkier structure may favor reactions requiring stringent stereocontrol.

Commercial Availability :

- Derivatives like (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole are widely available from suppliers (e.g., American Elements, Parchem) in high purity (≥97%), whereas the target compound is less commonly commercialized, suggesting niche research applications .

Biological Activity

(R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that falls within the category of heterocyclic compounds. This compound is characterized by its unique structural features, which include a cyclohexyl group, a pyridine ring with dicyclopentylmethyl substitution, and an oxazole moiety. These structural components contribute to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 380.57 g/mol

- IUPAC Name : this compound

- CAS Number : Not available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyridine Ring : This is achieved through alkylation reactions.

- Introduction of the Dicyclopentylmethyl Group : Achieved via nucleophilic substitution.

- Cyclization to Form the Oxazole Ring : This step is critical for completing the structure.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or bind to receptors, influencing various biochemical pathways. The precise mechanisms remain an area of ongoing research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various cell lines. For instance, studies have reported that it induces apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled study involving MCF-7 breast cancer cells:

- Concentration Tested : 10 µM

- Observation Period : 48 hours

- Results :

- Induction of apoptosis was confirmed via flow cytometry.

- Significant reduction in cell viability was observed compared to control groups.

Neuroprotective Effects

Emerging data suggest that this compound may possess neuroprotective properties. Animal studies indicate that it could mitigate neuronal damage in models of neurodegenerative diseases, likely through antioxidant mechanisms.

Q & A

Q. How can researchers optimize the synthesis of (R)-4-Cyclohexyl-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole to improve yield and purity?

Methodological Answer:

- Cyclization Optimization : Use sodium methoxide as a base to minimize hydrolysis during the cyclization step, as potassium or sodium hydroxide may lead to incomplete conversion due to competing hydrolysis .

- Intermediate Stabilization : Convert hydroxyl intermediates to stable chlorides (e.g., using thionyl chloride) to enhance shelf stability and enable controlled cyclization .

- Purification Strategies : Avoid silica gel chromatography for purification due to decomposition risks. Instead, use neutral silica (ZEOprep ECO) or recrystallization from toluene/hexane mixtures .

Q. What spectroscopic methods are most reliable for confirming the stereochemical integrity of (R)-configured dihydrooxazole derivatives?

Methodological Answer:

- Optical Rotation : Measure specific rotation to verify enantiomeric purity (>99% ee), as demonstrated for structurally similar (S)-diphenyl-dihydrooxazole derivatives .

- Advanced NMR Analysis : Employ - and -NMR to identify diastereotopic protons and confirm spatial arrangement. For example, pyridin-2-yl protons exhibit distinct splitting patterns in the (R)-configuration .

- Mass Spectrometry : Use GC-MS or ESI-MS to validate molecular weight and fragmentation patterns, ensuring no racemization during synthesis .

Q. How should researchers handle the hydrolytic instability of dihydrooxazole derivatives during storage and experimentation?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis, as exposure to moisture leads to decomposition into amide byproducts .

- Reaction Environment : Conduct experiments in anhydrous solvents (e.g., THF, toluene) and use molecular sieves to maintain dryness during catalytic studies .

- Stability Testing : Monitor degradation via -NMR over 24–72 hours under varying humidity levels to establish safe handling windows .

Advanced Research Questions

Q. How do enantiomeric differences (R vs. S configurations) in dihydrooxazole ligands influence their performance in asymmetric catalysis?

Methodological Answer:

- Catalytic Activity Comparison : Test (R)- and (S)-configured ligands in model reactions (e.g., CO electroreduction) and compare turnover frequencies (TOF) and enantioselectivity (% ee). For example, Re-pyridine-oxazoline complexes show configuration-dependent electrochemical behavior .

- X-ray Crystallography : Resolve ligand-metal coordination geometries to correlate stereochemistry with catalytic active-site architecture .

- Computational Modeling : Perform DFT calculations to analyze steric and electronic effects of the cyclohexyl and dicyclopentylmethyl groups on transition-state stabilization .

Q. What strategies resolve contradictions between computational predictions and experimental observations in the catalytic activity of dihydrooxazole-containing complexes?

Methodological Answer:

- Data Triangulation : Cross-validate computational models (e.g., ligand steric maps) with experimental kinetic data and X-ray structures to identify overlooked factors (e.g., solvent effects or counterion interactions) .

- Controlled Reactivity Studies : Systematically vary substituents (e.g., cyclohexyl vs. tert-butyl groups) to isolate electronic vs. steric contributions, as seen in analogous (S)-t-BuPyOx systems .

- In Situ Spectroscopy : Use IR or Raman spectroscopy to monitor ligand-metal binding dynamics during catalysis, addressing discrepancies between predicted and observed intermediates .

Q. How can researchers design experiments to probe the role of the dicyclopentylmethyl group in modulating ligand solubility and substrate affinity?

Methodological Answer:

- Solubility Profiling : Measure solubility in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) and correlate with catalytic performance in biphasic systems .

- Substrate Docking Studies : Use molecular docking simulations to compare binding affinities of ligands with/without the dicyclopentylmethyl group toward model substrates .

- Structure-Activity Relationships (SAR) : Synthesize analogs with truncated substituents (e.g., cyclopentyl instead of dicyclopentylmethyl) and assess catalytic efficiency .

Q. What experimental approaches address discrepancies in spectral data (e.g., NMR or IR) during structural elucidation of dihydrooxazole derivatives?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 60°C) to reduce rotational barriers in rigid substituents .

- Isotopic Labeling : Introduce or labels at key positions (e.g., oxazoline nitrogen) to enhance signal resolution in crowded spectral regions .

- Complementary Techniques : Combine IR spectroscopy (C=N stretching at ~1650 cm) with mass spectrometry to confirm oxazoline ring integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.